

Razuprotafib AKB-9778 discovery and development

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Compound Focus: Razuprotafib

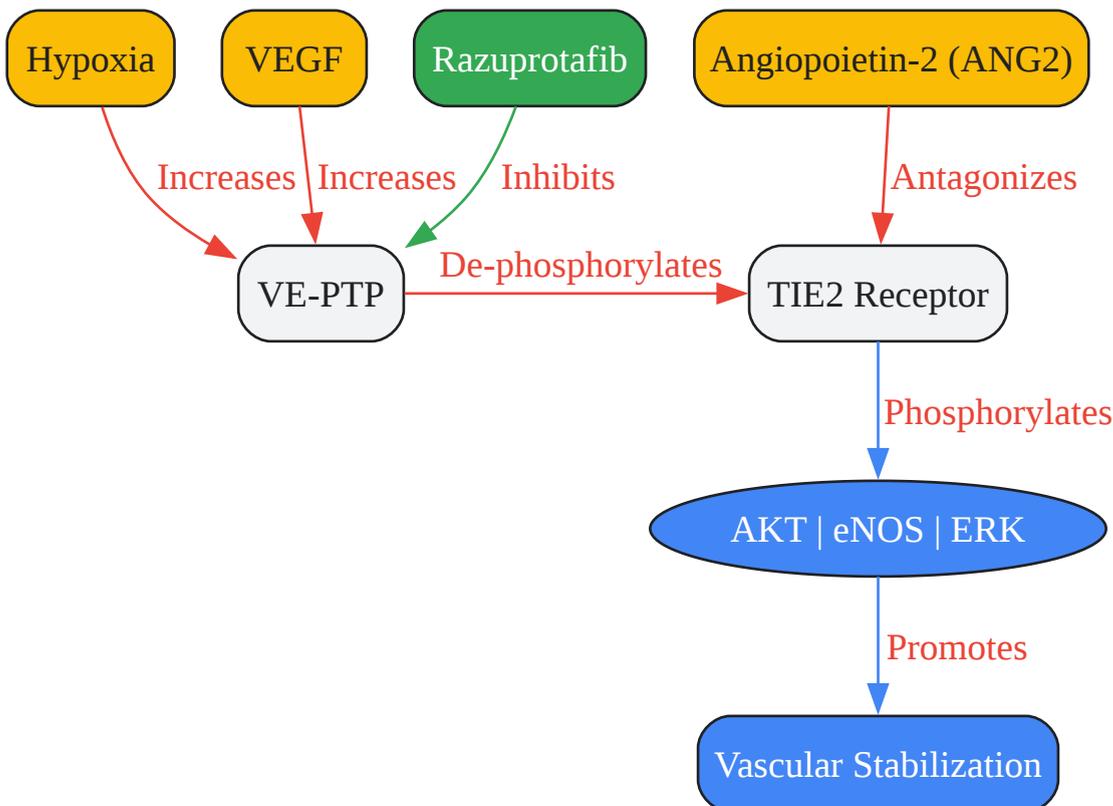
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Mechanism of Action and Signaling Pathway

Razuprotafib exerts its effects by inhibiting VE-PTP (also known as PTPRB), a key negative regulator of the TIE2 receptor on endothelial cells [1] [2] [3].



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This VE-PTP inhibition prevents TIE2 dephosphorylation, enhancing phosphorylation of downstream effectors (AKT, eNOS, ERK) even in the presence of the natural antagonist ANG2, promoting endothelial integrity [1] [2].

Key Preclinical and Clinical Quantitative Data

The table below summarizes quantitative findings from **razuprotafib** studies.

Model/System	Finding/Dosage	Key Outcome/IC ₅₀
In Vitro Enzymatic Assay [1] [2]	VE-PTP inhibition	IC ₅₀ = 17 pM
	PTP1B inhibition (selectivity)	IC ₅₀ = 780 nM
Mouse Retinal NV Model [1] [3]	Dosage: 10-20 mg/kg, s.c., BID	Inhibited subretinal neovascularization
Human Clinical Trial (TIME-2) [4] [5]	Dosage: 15 mg, s.c., BID	Reduced intraocular pressure and improved outcomes in diabetic macular edema
Phase II for Open-Angle Glaucoma [4]	Topical ocular administration	Increased outflow facility and lowered IOP; Phase II trial underway

Detailed Experimental Protocols

In Vitro TIE2 Phosphorylation and Signaling

- Cell Culture:** Human Umbilical Vein Endothelial Cells (HUVECs) were maintained and serum-starved before experimentation [1].
- Treatment:** Cells were incubated with **razuprotafib** (0.17 to 50 μM) in the presence or absence of ANG1 or ANG2 (500 ng/mL) [1].

- **Analysis:** Cell lysates were analyzed by western blotting to detect phosphorylation levels of TIE2 and downstream signaling molecules (AKT, eNOS, ERK) [1].

In Vivo Ocular Efficacy Models

- **Oxygen-Induced Ischemic Retinopathy Model:** Mouse pups (C57BL/6J) were exposed to 75% oxygen from P7 to P12, then returned to room air to induce retinal neovascularization [1].
- **Dosing: Razuprotafib** (10 or 20 mg/kg) or vehicle was administered by subcutaneous injection twice daily from P12 to P16 [1] [3].
- **Outcome Measurement:** At P17, eyes were enucleated. Retinas were stained with isolectin B4, flat-mounted, and the area of neovascularization was quantified using image analysis software [1].

Development Status and Indications

Razuprotafib has been investigated in multiple disease areas, with its most advanced development in ocular indications.

- **Ocular Diseases:** Completed **Phase 2 trials** for **diabetic macular edema (DME)**, **diabetic retinopathy**, and **open-angle glaucoma / ocular hypertension** [6] [4] [7].
- **Other Indications:** Explored in **preclinical** studies for breast cancer and reached **Phase 2** for **SARS-CoV-2 acute respiratory disease / COVID-19-associated ARDS** [6] [3] [7].
- **Current Status:** As of 2025, EYP-2301 (a sustained-release implant of **razuprotafib**) is in non-clinical development for serious retinal diseases [6] [5].

Research Applications and Limitations

Recent research highlights both potential and limitations. A 2025 study in a rat model of extracorporeal circulation found that **razuprotafib did not improve** microcirculatory perfusion disturbances or renal edema, though it did suppress TNF- α increase and showed some benefit on lung gas exchange [8].

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